molecular formula C10H18HgO2 B14478312 Bis(2-methoxybut-3-en-1-yl)mercury CAS No. 67247-80-7

Bis(2-methoxybut-3-en-1-yl)mercury

Cat. No.: B14478312
CAS No.: 67247-80-7
M. Wt: 370.84 g/mol
InChI Key: HYHRRPBBEIDEDY-UHFFFAOYSA-N
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Description

Bis(2-methoxybut-3-en-1-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxybut-3-en-1-yl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxybut-3-en-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxybut-3-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent safety measures due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxybut-3-en-1-yl)mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to elemental mercury.

    Substitution: The 2-methoxybut-3-en-1-yl groups can be substituted with other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the 2-methoxybut-3-en-1-yl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury compounds with different functional groups.

Scientific Research Applications

Bis(2-methoxybut-3-en-1-yl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, although its toxicity poses significant challenges.

    Industry: The compound may be used in the development of new materials and catalysts, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which Bis(2-methoxybut-3-en-1-yl)mercury exerts its effects involves its ability to interact with thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to toxic effects. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Dimethylmercury: Another organomercury compound with two methyl groups attached to mercury.

    Diethylmercury: Similar to dimethylmercury but with ethyl groups.

    Phenylmercury acetate: Contains a phenyl group and an acetate group attached to mercury.

Uniqueness

Bis(2-methoxybut-3-en-1-yl)mercury is unique due to the presence of the 2-methoxybut-3-en-1-yl groups, which impart distinct chemical properties compared to other organomercury compounds

Properties

CAS No.

67247-80-7

Molecular Formula

C10H18HgO2

Molecular Weight

370.84 g/mol

IUPAC Name

bis(2-methoxybut-3-enyl)mercury

InChI

InChI=1S/2C5H9O.Hg/c2*1-4-5(2)6-3;/h2*4-5H,1-2H2,3H3;

InChI Key

HYHRRPBBEIDEDY-UHFFFAOYSA-N

Canonical SMILES

COC(C[Hg]CC(C=C)OC)C=C

Origin of Product

United States

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